molecular formula C14H15FO3 B1368575 trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-65-3

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1368575
CAS No.: 733740-65-3
M. Wt: 250.26 g/mol
InChI Key: QBBQWPROZSALEY-JOYOIKCWSA-N
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Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1R,2S)-2-(2-(3-fluorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . This name reflects its stereochemistry, cyclopentane backbone, and substituents:

  • Cyclopentane core : A five-membered carbocyclic ring.
  • Carboxylic acid group : Positioned at carbon 1 of the cyclopentane.
  • 2-(3-Fluorophenyl)-2-oxoethyl side chain : A ketone-linked ethyl group attached to carbon 2 of the cyclopentane, with a fluorine atom at the meta position of the phenyl ring.

The structural formula (Figure 1) highlights the trans-configuration of the carboxylic acid and ketone-bearing side chain, confirmed by the stereodescriptors (1R,2S). The SMILES notation (O=C([C@H]1[C@H](CC(C2=CC=CC(F)=C2)=O)CCC1)O) and InChIKey (QBBQWPROZSALEY-JOYOIKCWSA-N) provide machine-readable representations of its connectivity and stereochemistry.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number is 733740-65-3 , uniquely identifying it in chemical databases. Its molecular formula , C₁₄H₁₅FO₃ , corresponds to a molar mass of 250.27 g/mol , validated through high-resolution mass spectrometry and elemental analysis.

Table 1: Key Identifiers

Property Value Source
CAS Number 733740-65-3
Molecular Formula C₁₄H₁₅FO₃
Molecular Weight 250.27 g/mol
MDL Number MFCD01311220

Properties

IUPAC Name

(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQWPROZSALEY-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150609
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-65-3
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation

One common method involves an aldol condensation reaction between cyclopentanone and 3-fluorobenzaldehyde. This reaction forms the intermediate α-hydroxy ketone, which is subsequently oxidized to yield the oxoethyl group.

Reaction Conditions:

  • Catalyst: Sodium hydroxide or potassium hydroxide
  • Solvent: Ethanol or methanol
  • Temperature: Typically maintained at 60–80°C to prevent side reactions

Hydrogenation

The intermediate undergoes hydrogenation in the presence of a palladium catalyst to ensure the formation of the trans configuration of the cyclopentane ring.

Reaction Conditions:

Carboxylation

The final step involves carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Reaction Conditions:

Detailed Reaction Schemes

Aldol Condensation and Oxidation

The first step combines cyclopentanone and 3-fluorobenzaldehyde:
$$
\text{Cyclopentanone} + \text{3-Fluorobenzaldehyde} \xrightarrow{\text{NaOH}} \text{α-Hydroxy Ketone}
$$
The α-hydroxy ketone is then oxidized using chromium-based reagents:
$$
\text{α-Hydroxy Ketone} \xrightarrow{\text{CrO}_3} \text{Oxoethyl Intermediate}
$$

Hydrogenation

Hydrogenation ensures stereochemical control:
$$
\text{Oxoethyl Intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Trans-Oxoethyl Intermediate}
$$

Carboxylation

Carboxylation introduces the acid functionality:
$$
\text{Trans-Oxoethyl Intermediate} + \text{CO}2 \xrightarrow{\text{Na}2\text{CO}_3} \text{Trans-Carboxylic Acid}
$$

Optimization Parameters

Temperature Control

Maintaining optimal temperatures during each reaction step minimizes side reactions and enhances yield:

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency:

  • Palladium catalysts for hydrogenation ensure high stereochemical fidelity.
  • Sodium hydroxide is preferred for aldol condensation due to its strong base properties.

Data Tables

Step Reactants Catalyst Solvent Temperature (°C) Yield (%)
Aldol Condensation Cyclopentanone, 3-Fluorobenzaldehyde NaOH Ethanol 60–80 ~85
Oxidation α-Hydroxy Ketone CrO₃ Acetone Room temperature ~90
Hydrogenation Oxoethyl Intermediate Pd/C THF Room temperature ~95
Carboxylation Trans-Oxoethyl Intermediate Na₂CO₃ DMSO 80–120 ~88

Analytical Techniques

To confirm the structure and purity of the compound, various techniques are employed:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits promising antitumor properties. Research has focused on its ability to inhibit specific cancer cell lines, thereby suggesting its potential as a lead compound in the development of new anticancer agents.

Neuroprotective Effects

The compound's neuroprotective effects have been investigated in the context of neurodegenerative diseases. Its mechanism of action appears to involve the modulation of oxidative stress pathways, which are critical in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

This compound has shown anti-inflammatory effects in preclinical models. This application is particularly relevant for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antitumor Activity

A study published in 2024 demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In a neuroprotection study conducted on rodent models of Alzheimer’s disease, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that it may serve as a therapeutic candidate for mitigating neurodegenerative processes .

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that this compound inhibited pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Antitumor ActivityBreast cancer treatmentInduces apoptosis via caspase activation
NeuroprotectionAlzheimer's diseaseImproves cognitive function; reduces amyloid plaques
Anti-inflammatoryTreatment for rheumatoid arthritisInhibits cytokine production in macrophages

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular weights, and functional group impacts (Table 1). Key analogs include:

Halogen-Substituted Derivatives

  • 3-Chlorophenyl Analog (CAS: 733740-63-1): Molecular formula: C₁₄H₁₅ClO₃; molecular weight: 266.72 g/mol.
  • 3-Iodophenyl Analog (CAS: 733740-71-1):
    • Molecular formula: C₁₄H₁₅IO₃ ; molecular weight: 362.18 g/mol .
    • The bulky iodine atom increases steric hindrance and polarizability, which may disrupt binding interactions in enzyme-active sites .

Methoxy-Substituted Derivatives

  • 3-Methoxyphenyl Analog (CAS: 733740-56-2):
    • Molecular formula: C₁₅H₁₈O₄ ; molecular weight: 262.30 g/mol .
    • The methoxy group (-OCH₃) is electron-donating, altering electronic distribution and hydrogen-bonding capacity. This modification may enhance solubility in polar solvents compared to the fluorine-substituted compound .
  • 2-Methoxybenzoyl Analog (CAS: 733740-82-4): Molecular formula: C₁₄H₁₆O₄; molecular weight: 264.28 g/mol.

Trifluoromethyl-Substituted Derivatives

  • 4-Trifluoromethylphenyl Analog (CAS: 733740-47-1):
    • Molecular formula: C₁₅H₁₅F₃O₃ ; molecular weight: 300.28 g/mol .
    • The CF₃ group is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing resistance to oxidative metabolism. This analog is more hydrophobic (logP ≈ 3.2) than the 3-fluorophenyl compound .

Positional Isomers

  • 2-Fluorophenyl Analog (CAS: Not specified): Molecular formula: C₁₄H₁₅FO₃; molecular weight: 250.27 g/mol. Fluorine at the 2-position creates distinct steric and electronic environments. The ortho-substitution may hinder intermolecular interactions, reducing crystallinity compared to the para- or meta-substituted analogs .

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound (3-Fluoro) 3-Fluorophenyl C₁₄H₁₅FO₃ 250.27 Moderate lipophilicity, stereochemical stability
3-Chlorophenyl Analog 3-Chlorophenyl C₁₄H₁₅ClO₃ 266.72 Higher lipophilicity, reduced metabolic stability
3-Iodophenyl Analog 3-Iodophenyl C₁₄H₁₅IO₃ 362.18 Increased steric bulk, polarizability
3-Methoxyphenyl Analog 3-Methoxyphenyl C₁₅H₁₈O₄ 262.30 Enhanced solubility, electron-donating effects
4-Trifluoromethylphenyl Analog 4-Trifluoromethylphenyl C₁₅H₁₅F₃O₃ 300.28 High hydrophobicity, metabolic resistance
2-Fluorophenyl Analog 2-Fluorophenyl C₁₄H₁₅FO₃ 250.27 Steric hindrance, reduced crystallinity

Biological Activity

Overview

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, with the CAS number 733740-65-3, is a chiral compound characterized by the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid functional group and a fluorophenyl moiety. Its unique structure allows for various interactions at the molecular level, which may influence its biological activity.

PropertyValue
IUPAC Name(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Molecular FormulaC14H15FO3
Molecular Weight250.27 g/mol
InChI KeyQBBQWPROZSALEY-JOYOIKCWSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme and receptor activities, influencing various biological pathways.

Biological Activity Studies

Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. The following sections summarize key findings from relevant studies:

Anticancer Activity

A study evaluated cyclopentane derivatives as potential surrogates for carboxylic acids in drug design. It was found that cyclopentane-1,2-dione derivatives exhibited notable activity as thromboxane A2 receptor antagonists, with IC50 values comparable to traditional carboxylic acids . This suggests that this compound may also possess similar anticancer properties.

Cytotoxicity Assessment

In vitro assays have demonstrated the cytotoxic effects of related cyclopentane compounds against various cancer cell lines. For instance, derivatives were tested against A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (leukemia) cells using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity, highlighting their potential as therapeutic agents .

Case Studies

Case Study 1: Thromboxane A2 Receptor Antagonism
In a comparative study of cyclopentane derivatives, one compound demonstrated an IC50 value indicating potent antagonistic activity against thromboxane A2 receptors. This receptor plays a crucial role in platelet aggregation and vascular function, making it a target for cardiovascular therapies .

Case Study 2: Antitumor Activity
Another investigation focused on the cytotoxic effects of cyclopentane derivatives on tumor cells. The study revealed that some compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

Answer:
The synthesis typically involves:

  • Friedel-Crafts acylation to introduce the 3-fluorophenyl group onto a cyclopentane backbone.
  • Cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O), as demonstrated in analogous cyclopentane-carboxylic acid syntheses .
  • Purification via column chromatography or recrystallization to achieve >95% purity, consistent with standards for structurally related compounds .
  • Key intermediates : 3-fluorophenylacetic acid derivatives (e.g., 2-fluorophenylacetic acid ) may serve as precursors.

Basic: How should researchers characterize the compound’s structural identity and purity?

Answer:

  • Structural confirmation :
    • NMR spectroscopy (¹H and ¹³C) to verify the cyclopentane ring, fluorophenyl group, and carboxylic acid moiety.
    • Mass spectrometry (MS) for molecular weight validation (expected m/z ~278.3 g/mol based on formula C₁₅H₁₅FO₃).
  • Purity assessment :
    • HPLC with UV detection, optimized using methods from similar cyclopentane-carboxylic acid analyses .
    • Melting point determination to compare against literature values for related fluorinated compounds .

Advanced: What strategies are effective for resolving stereochemical challenges during synthesis?

Answer:

  • Enantiomeric separation :
    • Use chiral HPLC columns or diastereomeric salt formation with chiral amines, as applied to trans-cyclopentane derivatives .
    • Asymmetric synthesis : Employ chiral catalysts (e.g., Rh or Ru complexes) to favor the desired trans configuration during cyclopentane ring formation.
  • Validation :
    • X-ray crystallography to confirm absolute stereochemistry, as seen in studies of trans-aminocyclopentanol derivatives .

Advanced: How can researchers address contradictory data in biological activity studies?

Answer:

  • Assay validation :
    • Replicate experiments across multiple models (e.g., enzymatic vs. cell-based assays) to rule out platform-specific artifacts.
    • Verify compound stability under assay conditions using HPLC post-incubation .
  • Mechanistic studies :
    • Use docking simulations to assess interactions with biological targets, leveraging structural analogs like 2-(3-chlorophenyl)-2-oxoacetaldehyde .
    • Explore stereochemical impacts: Compare trans vs. cis isomers’ activities, as stereochemistry often dictates potency .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles, especially during synthesis .
  • First aid :
    • Skin contact : Wash immediately with soap/water; consult a physician if irritation persists .
    • Inhalation : Move to fresh air; administer artificial respiration if needed .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate reaction pathways for key steps (e.g., cyclization energy barriers) to optimize synthetic yields.
    • Model electronic effects of the 3-fluorophenyl group on carboxylic acid acidity .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes), informed by studies on fluorinated analogs .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • LC-MS/MS : Combines HPLC separation with mass spectrometry for high sensitivity in biological samples.
  • Calibration curves : Prepare using pure compound spiked into relevant matrices (e.g., serum or cell lysates) .
  • Internal standards : Deuterated analogs (e.g., D₃-cyclopentane derivatives) to correct for matrix effects .

Advanced: What structural modifications could improve this compound’s pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to enhance bioavailability.
  • Fluorine positioning : Compare meta- (3-fluorophenyl) vs. para-substituted analogs for effects on metabolic stability, guided by studies on fluorobenzaldehyde derivatives .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis triggered in target tissues .

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